(Z)-Aconitic acid-13C6

Stable Isotope Labeling Mass Spectrometry Quantitative Metabolomics

Unlabeled or deuterated cis-aconitic acid standards cause co-elution or retention-time shifts, compromising LC-MS quantification. (Z)-Aconitic acid-13C6 resolves these failures. - M+6 mass shift with 99 atom% ¹³C enables unequivocal MS distinction from endogenous analyte. - Near-identical chromatographic behavior to the unlabeled compound eliminates deuterium-induced shift errors. - Certified chemical purity ≥98% ensures reliable IDMS calibration and ¹³C-MFA isotopologue deconvolution.

Molecular Formula C6H6O6
Molecular Weight 180.06 g/mol
Cat. No. B12056148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Aconitic acid-13C6
Molecular FormulaC6H6O6
Molecular Weight180.06 g/mol
Structural Identifiers
SMILESC(C(=CC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyGTZCVFVGUGFEME-JFDKUEQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Aconitic acid-13C6: A Fully 13C-Labeled cis-Aconitic Acid for Quantitative Mass Spectrometry and Metabolic Tracing


(Z)-Aconitic acid-13C6 (CAS 2456413-64-0), also known as cis-Aconitic acid-13C6, is a stable isotope-labeled analog of the naturally occurring tricarboxylic acid (TCA) cycle intermediate cis-aconitic acid . In this compound, all six carbon atoms in the molecular structure have been replaced with the heavy, non-radioactive 13C isotope, resulting in a molecular mass shift of M+6 compared to the unlabeled compound . This mass difference allows for its distinct detection and quantification by mass spectrometry (MS) without altering the compound's fundamental chemical behavior. As a certified analytical standard, it is primarily supplied as a high-purity solid, with a specified isotopic purity of 99 atom % 13C and a chemical assay purity of 97% (CP) from major vendors .

Why Unlabeled Aconitic Acid, Deuterated Analogs, or Structural Isomers Cannot Replace (Z)-Aconitic acid-13C6 in Rigorous Quantification


Generic substitution with unlabeled (Z)-aconitic acid, deuterium (2H)-labeled analogs, or the trans isomer leads to fundamental quantification failures in mass spectrometry (MS)-based assays. Unlabeled internal standards co-elute with the analyte and are indistinguishable by MS, rendering them useless for correcting ion suppression or matrix effects [1]. While deuterated (2H-labeled) internal standards are a common alternative, they can exhibit significant chromatographic retention time shifts relative to the analyte due to differences in the physicochemical properties of hydrogen and deuterium, a phenomenon that compromises assay accuracy [1]. In contrast, 13C-labeled standards like (Z)-Aconitic acid-13C6 demonstrate near-identical chromatographic behavior to their unlabeled counterparts, eliminating this source of error [1]. Furthermore, substituting with the trans-aconitic acid isomer introduces an entirely different analyte with distinct biological relevance and chromatographic properties, making it unsuitable as an internal standard for the cis-isomer that is the relevant TCA cycle intermediate [2]. Therefore, (Z)-Aconitic acid-13C6 is the definitive choice for achieving the highest level of quantitative accuracy in targeted metabolomics.

Quantitative Differentiation of (Z)-Aconitic acid-13C6: Isotopic Purity, Mass Shift, and Analytical Performance Benchmarks


Isotopic Purity: 99 atom % 13C Enrichment for Maximal Signal Fidelity

The isotopic purity of (Z)-Aconitic acid-13C6 is specified as 99 atom % 13C, which is a critical metric for its performance as an internal standard. This value represents the proportion of all carbon atoms in the product that are the 13C isotope . This high degree of labeling ensures that the M+6 signal used for quantification is robust and that the contribution from the unlabeled M+0 isotopologue is minimal, thereby reducing cross-talk between the analyte and internal standard channels and improving the accuracy of isotope dilution calculations.

Stable Isotope Labeling Mass Spectrometry Quantitative Metabolomics

Chemical Purity Benchmark: ≥98% Assay for Reliable Quantification

The chemical assay purity of (Z)-Aconitic acid-13C6 is reported to be ≥98% by vendors, with a specification of 97% (CP) [REFS-1, REFS-2]. This high chemical purity is essential for its use as a quantitative standard, as it directly correlates with the accuracy of calibration curves. The presence of significant impurities in an internal standard would introduce an unknown and variable bias into all quantifications, a risk that is mitigated by using a high-purity certified material.

Analytical Chemistry Standardization Quality Control

Mass Spectrometric Differentiation: A Clean M+6 Mass Shift for Unambiguous Detection

(Z)-Aconitic acid-13C6 provides a mass shift of M+6 compared to the unlabeled analyte due to the uniform 13C6 labeling . This substantial mass difference is significantly larger than the typical M+1 or M+2 shifts observed with single or double 13C-labeled standards, or the small mass increases from deuterium labeling. A larger mass shift minimizes spectral overlap between the internal standard and the naturally occurring M+1, M+2, etc., isotopologues of the unlabeled analyte, which can be a significant source of error in complex biological matrices where the analyte is at low abundance [1].

LC-MS/MS GC-MS Isotope Dilution

Configurational Fidelity: The Specific cis-(Z) Isomer for Accurate TCA Cycle Tracking

(Z)-Aconitic acid-13C6 is specifically the cis-isomer of aconitic acid, which is the biologically relevant intermediate in the TCA cycle, formed during the isomerization of citrate to isocitrate by the enzyme aconitase . The trans isomer is a distinct compound with different biological and industrial origins (e.g., found in sugarcane) [1]. Advanced analytical methods, such as Trapped Ion Mobility Spectrometry (TIMS), have been developed to separate and quantify cis- and trans-aconitic acid isomers, achieving good linearity (R² > 0.99) and recoveries from 87.25% to 100.73% in complex food samples [2]. Using the incorrect isomer as an internal standard would result in a complete analytical failure for targeted TCA cycle studies.

TCA Cycle Metabolic Flux Analysis Isomer Separation

Validated Application Scenarios for (Z)-Aconitic acid-13C6 in Quantitative Metabolomics and Metabolic Research


Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of cis-Aconitate

The high isotopic purity (99 atom % 13C) and defined M+6 mass shift of (Z)-Aconitic acid-13C6 make it the ideal internal standard for isotope dilution mass spectrometry (IDMS) assays . Researchers can spike a known amount of this standard into biological samples (e.g., cell lysates, tissue homogenates, plasma) prior to sample preparation. The ratio of the unlabeled analyte's signal to the 13C6-labeled internal standard's signal is then used to calculate the absolute concentration of cis-aconitate in the sample. This approach corrects for analyte loss during extraction, variations in ionization efficiency, and ion suppression or enhancement from the complex biological matrix, enabling the most accurate and precise quantification possible.

13C Metabolic Flux Analysis (13C-MFA) in the TCA Cycle

As a fully 13C6-labeled analog, this compound serves as a critical standard for verifying the incorporation of 13C from labeled substrates (e.g., 13C-glucose or 13C-glutamine) into the TCA cycle intermediate cis-aconitate. Its defined isotopic profile (M+6) allows researchers to calibrate their mass spectrometers and develop algorithms to deconvolute complex isotopologue distributions observed in 13C-MFA experiments. This is essential for accurately determining intracellular metabolic fluxes in cancer cells, immune cells, or engineered microorganisms, providing insights into metabolic rewiring and potential drug targets.

Quality Control (QC) and Method Validation in Targeted Metabolomics Panels

(Z)-Aconitic acid-13C6 can be used to prepare calibration curves and quality control (QC) samples for targeted LC-MS/MS panels that measure TCA cycle intermediates . Its high chemical purity (≥98%) and isomer specificity ensure the reliability and reproducibility of these assays. Analytical labs in clinical research, pharmaceutical development, and academic core facilities can use this standard to validate their methods for accuracy, precision, linearity (R² > 0.99, as demonstrated in related TIMS assays) [1], and stability, thereby meeting the rigorous standards required for generating robust and publishable metabolomics data.

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